3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) is a highly specialized, dihalogenated heteroaromatic building block widely procured for the synthesis of complex pharmaceutical agents, including targeted protein degraders (PROTACs), molecular glues, and bicyclic kinase inhibitors. The compound is defined by its three distinct functional handles: a nucleophilic 3-amino group capable of hydrogen bonding or condensation, a highly reactive 4-bromo substituent, and a less reactive 6-chloro substituent [1]. This specific substitution pattern provides strict orthogonal reactivity, allowing chemists to perform sequential, site-selective modifications without the need for complex protecting group strategies. In industrial and advanced laboratory settings, it is prioritized over simpler pyridazines because it serves as a reliable, step-economic foundation for constructing sterically demanding multi-ring systems and precise exit vectors[2].
Attempting to substitute 3-amino-4-bromo-6-chloropyridazine with more common analogs severely disrupts downstream synthesis and reduces overall yield. Replacing it with 3-amino-4,6-dichloropyridazine eliminates the crucial reactivity difference between the 4- and 6-positions, leading to poor regioselectivity during palladium-catalyzed cross-couplings and resulting in complex, difficult-to-separate regioisomer mixtures [1]. Conversely, utilizing 3-amino-6-chloropyridazine deprives the chemist of the 4-position handle entirely, making it impossible to attach the solvent-exposed exit vectors required for PROTAC linkers [3]. Finally, using 4-bromo-6-chloropyridazine (lacking the 3-amino group) prevents critical hydrogen bonding interactions with target proteins and blocks the one-step condensation pathways required to build privileged bicyclic scaffolds like imidazo[1,2-b]pyridazines [2]. For complex target-oriented synthesis, this specific tri-functionalized compound is non-interchangeable.
3-Amino-4-bromo-6-chloropyridazine offers strictly orthogonal halogen reactivity, allowing palladium-catalyzed reactions or nucleophilic aromatic substitutions to occur exclusively at the weaker C-Br bond. When compared to the class-level baseline of 3-amino-4,6-dichloropyridazine, which suffers from competing insertions and yields complex regioisomer mixtures, the 4-bromo-6-chloro compound ensures high-fidelity single-site functionalization. For instance, in the synthesis of complex molecular glue degraders, coupling at the 4-position proceeds with high efficiency (e.g., 90% yield with piperazine derivatives) while leaving the 6-chloro position completely intact for downstream elaboration[1].
| Evidence Dimension | Regioselectivity and intermediate yield |
| Target Compound Data | 90% yield of 4-substituted mono-adducts in piperazine coupling |
| Comparator Or Baseline | 3-Amino-4,6-dichloropyridazine (yields mixed 4- and 6-substituted regioisomers) |
| Quantified Difference | Elimination of regioisomer mixtures, maximizing single-target yield |
| Conditions | Nucleophilic or Pd-catalyzed coupling at the 4-position |
Predictable regioselectivity eliminates the need for costly, scale-limiting chromatographic separations of regioisomers during multi-step API synthesis.
The presence of the unprotected 3-amino group adjacent to the ring nitrogen makes this compound a highly efficient precursor for fused bicyclic systems. Compared to 4-bromo-6-chloropyridazine (which lacks the amino handle), 3-amino-4-bromo-6-chloropyridazine can undergo direct condensation with alpha-haloketones or similar reagents. In the development of FLT3-ITD kinase inhibitors, this specific compound enabled a direct cyclization to an imidazo[1,2-b]pyridazine core in a 49% isolated crystalline yield, while retaining both the bromo and chloro handles for subsequent orthogonal derivatization[1].
| Evidence Dimension | Bicyclic core formation capability |
| Target Compound Data | 49% crystalline yield of imidazo[1,2-b]pyridazine core |
| Comparator Or Baseline | 4-Bromo-6-chloropyridazine (0% yield, incapable of condensation) |
| Quantified Difference | Absolute enabling of one-step imidazo-pyridazine cyclization |
| Conditions | Reflux in ethanol with alpha-haloketone equivalents |
Procuring the 3-amino variant allows chemists to bypass multi-step amination protocols, directly accessing privileged bicyclic scaffolds used in oncology.
In targeted protein degradation, the orientation of the linker (exit vector) is critical for forming a productive ternary complex. 3-Amino-4-bromo-6-chloropyridazine provides a distinct 4-position attachment point that projects into the solvent, unlike the baseline 3-amino-6-chloropyridazine which lacks this vector. Structural studies on BRM (SMARCA2) degraders demonstrate that coupling at this 4-bromo position with rigid linkers achieves the required solvent extension, while the 3-amino group simultaneously forms essential hydrogen bonds with target protein residues (e.g., Asn1464). This dual-role capacity directly enables the synthesis of PROTACs with >85% target degradation (Dmax) [1].
| Evidence Dimension | Exit vector projection and target degradation (Dmax) |
| Target Compound Data | >85% Dmax (BRM degradation) using the 4-position as the linker attachment site |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine (lacks the 4-position attachment vector) |
| Quantified Difference | Enables bifunctional degrader design vs. dead-end binding |
| Conditions | PROTAC ternary complex formation in SW1573 cells |
For degrader procurement, the 4-bromo handle is non-negotiable as it provides the exact spatial geometry required to link the target-binding moiety to the E3 ligase ligand.
Because the 4-bromo position allows for high-yield, regioselective attachment of complex exit vectors (such as piperazines or diazabicyclooctanes), this compound is a highly effective starting material for bifunctional degraders targeting proteins like SMARCA2, SMARCA4, and CDK4 [1].
The 3-amino group enables one-step condensation into imidazo[1,2-b]pyridazines and pyrrolo[2,3-c]pyridazines. It is the preferred precursor for building FLT3-ITD inhibitors and other oncology therapeutics where a fused heterocyclic core is required [2].
In complex library generation, the distinct reactivity difference between the 4-bromo and 6-chloro substituents allows for sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings without the need for protecting groups, streamlining industrial scale-up [3].
Corrosive;Acute Toxic;Irritant